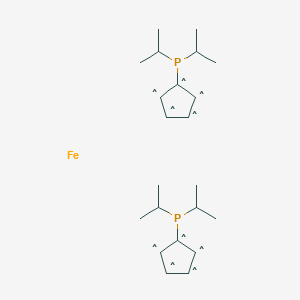

1,1\'-Bis(diisopropylphosphino)ferrocene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

InChI |

InChI=1S/2C11H18P.Fe/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;/h2*5-10H,1-4H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBBEMRSRONKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.CC(C)P([C]1[CH][CH][CH][CH]1)C(C)C.[Fe] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36FeP2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Bis(diisopropylphosphino)ferrocene (dippf)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1'-bis(diisopropylphosphino)ferrocene, commonly known as dippf. This organometallic compound serves as a crucial ligand in a variety of catalytic reactions, making its efficient synthesis and thorough characterization of paramount importance in research and development, particularly within the pharmaceutical industry.

Introduction

1,1'-Bis(diisopropylphosphino)ferrocene (dippf) is a member of the ferrocene-based diphosphine ligand family. Its unique structure, featuring bulky and electron-donating diisopropylphosphino groups attached to the cyclopentadienyl (B1206354) rings of a ferrocene (B1249389) scaffold, imparts desirable properties for its application in catalysis. Dippf is particularly valued as a ligand in transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The steric bulk of the isopropyl groups can enhance catalyst stability and influence selectivity, while the electronic properties of the phosphine (B1218219) donors play a critical role in the catalytic cycle.

Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene

The synthesis of dippf can be achieved through a multi-step process involving the reaction of ferrocene with diisopropylphosphine (B1583860) oxide in the presence of a Lewis acid, followed by a deprotection step. The following protocol is adapted from a patented procedure.

Experimental Protocol:

Step 1: Synthesis of the Tetrafluoroborate (B81430) Salt of 1,1'-Bis(diisopropylphosphino)ferrocene

-

To a dry reaction vessel under an inert argon atmosphere, add ferrocene (1 mole, 186 g) and diisopropylphosphine oxide (4 moles, 536 g).

-

Add 1 L of 1,2-dichloroethane (B1671644) to the reactor.

-

At 10°C, slowly add a 47% by mass solution of boron trifluoride etherate (8 moles, 2.4 kg) to the reaction mixture.

-

After the addition is complete, raise the temperature to 70°C and allow the reaction to proceed for 12 hours.

-

Cool the reaction mixture to 0°C and quench by the dropwise addition of water.

-

Perform a liquid-liquid extraction to separate the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield a yellow solid.

-

Recrystallize the solid from a mixture of dichloromethane (B109758) and n-hexane to obtain the tetrafluoroborate salt of 1,1'-bis(diisopropylphosphino)ferrocene (yield: 552 g).

Step 2: Deprotection to Yield 1,1'-Bis(diisopropylphosphino)ferrocene

-

To the tetrafluoroborate salt obtained in the previous step, add 1 L of methanol.

-

Heat the mixture to reflux and maintain for 12 hours under an argon atmosphere.

-

Cool the solution to a low temperature to induce crystallization.

-

Collect the resulting yellow solid by suction filtration and dry under vacuum.

-

This procedure yields 1,1'-bis(diisopropylphosphino)ferrocene as a yellow solid (yield: 377 g, 90% overall yield, purity >98% by HPLC).

Characterization of 1,1'-Bis(diisopropylphosphino)ferrocene

Thorough characterization is essential to confirm the identity and purity of the synthesized dippf. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of dippf is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₃₆FeP₂ |

| Molecular Weight | 418.31 g/mol |

| Appearance | Orange-yellow powder |

| Melting Point | 50-52 °C |

| Solubility | Insoluble in water |

| Storage Conditions | Store under an inert gas (nitrogen or argon) at 2-8°C |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of dippf.

¹H NMR Spectroscopy: The proton NMR spectrum of dippf is expected to show characteristic signals for the protons of the isopropyl groups and the cyclopentadienyl rings of the ferrocene core. The methyl protons of the isopropyl groups will appear as doublets due to coupling with the adjacent methine proton, which in turn will appear as a multiplet. The protons on the substituted cyclopentadienyl rings will exhibit complex splitting patterns due to both proton-proton and proton-phosphorus couplings.

³¹P NMR Spectroscopy: The phosphorus-31 NMR spectrum provides direct information about the phosphorus environment. A single resonance is expected for the two equivalent phosphorus atoms in the dippf molecule. The chemical shift of this signal is indicative of the trivalent phosphine environment. For comparison, the related ligand 1,1′,2,2′-tetrakis-(di-isopropylphosphino)ferrocene shows a ³¹P NMR chemical shift at -1.27 ppm. Commercial suppliers of dippf confirm that the proton and phosphorus NMR spectra conform to the expected structure.[1]

| Spectroscopic Data | Expected Observations |

| ¹H NMR | Signals corresponding to isopropyl and cyclopentadienyl protons. |

| ³¹P NMR | A single resonance characteristic of a diarylalkylphosphine. |

| Elemental Analysis | C: 63.17%, H: 8.68% (Calculated) |

Applications in Catalysis

Dippf is widely utilized as a ligand in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. It is also employed as a ligand in ruthenium-catalyzed reactions.[2] The use of dippf can lead to high catalytic activity and selectivity, making it a valuable tool in the synthesis of fine chemicals and pharmaceuticals.[2]

Conclusion

This technical guide has detailed the synthesis and characterization of 1,1'-bis(diisopropylphosphino)ferrocene. The provided experimental protocol offers a reliable method for its preparation in high yield and purity. The characterization data, including physical properties and expected spectroscopic features, serve as a benchmark for researchers to verify the integrity of their synthesized material. The crucial role of dippf as a ligand in modern catalysis underscores the importance of a thorough understanding of its synthesis and properties for professionals in the fields of chemical research and drug development.

References

Unveiling the Structural Nuances of 1,1'-Bis(diisopropylphosphino)ferrocene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,1'-bis(diisopropylphosphino)ferrocene (dippf), a pivotal phosphine (B1218219) ligand in the realms of catalysis and materials science. Designed for researchers, scientists, and professionals in drug development, this document collates crystallographic data, experimental methodologies, and structural visualizations to facilitate a deeper understanding of this versatile organometallic compound.

Molecular Structure and Crystallographic Parameters

The crystal structure of 1,1'-bis(diisopropylphosphino)ferrocene reveals a molecule with the iron atom sandwiched between two cyclopentadienyl (B1206354) (Cp) rings. Each Cp ring is substituted with a diisopropylphosphino group. The molecule crystallizes in the monoclinic space group P2(1)/n. The crystallographic data provides a detailed insight into the bonding and conformation of the molecule.

Table 1: Crystal Data and Structure Refinement for 1,1'-Bis(diisopropylphosphino)ferrocene

| Parameter | Value |

| Empirical formula | C22H36FeP2 |

| Formula weight | 418.31 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2(1)/n |

| Unit cell dimensions | a = 9.134(2) Å, α = 90° |

| b = 14.898(3) Å, β = 106.34(3)° | |

| c = 16.591(3) Å, γ = 90° | |

| Volume | 2167.3(8) ų |

| Z | 4 |

| Density (calculated) | 1.282 Mg/m³ |

| Absorption coefficient | 0.898 mm⁻¹ |

| F(000) | 904 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,1'-Bis(diisopropylphosphino)ferrocene

| Bond | Length (Å) | Angle | Degrees (°) |

| Fe-C(1) | 2.041(3) | C(1)-C(2)-C(3) | 108.3(3) |

| Fe-C(2) | 2.049(3) | C(2)-C(3)-C(4) | 108.1(3) |

| Fe-C(3) | 2.047(3) | C(3)-C(4)-C(5) | 108.1(3) |

| Fe-C(4) | 2.041(3) | C(4)-C(5)-C(1) | 108.1(3) |

| Fe-C(5) | 2.035(3) | C(5)-C(1)-C(2) | 107.4(3) |

| P(1)-C(1) | 1.834(3) | C(1)-P(1)-C(6) | 103.4(2) |

| P(2)-C(1A) | 1.837(3) | C(1)-P(1)-C(9) | 104.1(2) |

| P(1)-C(6) | 1.859(4) | C(1A)-P(2)-C(12) | 102.9(2) |

| P(1)-C(9) | 1.861(4) | C(1A)-P(2)-C(15) | 104.5(2) |

| P(2)-C(12) | 1.858(4) | ||

| P(2)-C(15) | 1.863(4) |

Experimental Protocols

Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene

The synthesis of 1,1'-bis(diisopropylphosphino)ferrocene is typically achieved through the reaction of 1,1'-dilithioferrocene with chlorodiisopropylphosphine.

Reaction Scheme:

An In-depth Technical Guide to the Electronic Properties of Ferrocene-Based Phosphine Ligands

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ferrocene-based phosphine (B1218219) ligands represent a unique and powerful class of molecules in coordination chemistry and catalysis. Their distinct architecture, combining the redox-active and sterically unique ferrocene (B1249389) backbone with the versatile phosphine moiety, imparts tunable and highly desirable electronic properties. This technical guide provides a comprehensive overview of the key electronic characteristics of these ligands, focusing on the quantitative assessment of their electron-donating ability and redox behavior. We present a summary of critical data, detailed experimental protocols for their determination, and logical workflows to elucidate the structure-property relationships that govern their function.

Introduction to Ferrocene-Based Phosphine Ligands

Ferrocene, or bis(η⁵-cyclopentadienyl)iron(II), is a remarkably stable 18-electron organometallic compound known for its aromatic character and reversible one-electron oxidation to the ferrocenium (B1229745) cation.[1][2][3] Its stability, well-defined stereochemistry, and rich derivatization chemistry have made it an indispensable building block in modern chemistry.[2] When incorporated into ligand design, the ferrocenyl group acts as an electron-rich aryl substituent, significantly influencing the electronic environment of a coordinated metal center.[1][4]

Phosphines are a ubiquitous class of ligands in organometallic chemistry, prized for the ease with which their steric and electronic properties can be fine-tuned.[5] The combination of a ferrocene scaffold with a phosphine donor group yields ligands with unique stereoelectronic profiles. These properties are critical in applications ranging from asymmetric catalysis to the development of redox-active materials and sensors.[2][6] Understanding and quantifying the electronic nature of these ligands is paramount for rational catalyst design and the development of new molecular technologies. This guide focuses on two primary methods for this characterization: the Tolman Electronic Parameter (TEP) and cyclic voltammetry.

Quantifying Electron-Donating Ability: The Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter (TEP) is a widely accepted scale for quantifying the net electron-donating strength of a phosphine ligand.[7] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a tricarbonyl(phosphine)nickel(0) complex, [Ni(CO)₃L].[1][4][7]

The underlying principle is based on the Dewar–Chatt–Duncanson model of metal-ligand bonding. A more strongly electron-donating phosphine ligand (L) increases the electron density on the nickel center. This enhanced electron density leads to increased π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the carbon monoxide (CO) ligands. As the C-O bond order decreases due to this backbonding, its vibrational stretching frequency (ν(CO)) shifts to a lower wavenumber. Therefore, a lower TEP value signifies a more strongly electron-donating ligand.

Quantitative TEP Data for Ferrocene-Based Phosphines

Studies have shown that the ferrocenyl group is a potent electron-donating substituent, comparable in its effect to primary alkyl groups.[1][4] It is a better electron donor than a methyl group and slightly weaker than an ethyl group.[1][4] This strong donating character is a key feature of ferrocene-based phosphine ligands.

| Ligand (L) | TEP ν(CO) in Ni(CO)₃L (cm⁻¹) | Reference |

| Tris(ferrocenyl)phosphine (Fc₃P) | 2062.8 | [1] |

| Bis(ferrocenyl)phenylphosphine (Fc₂PhP) | 2064.9 | [1] |

| Ferrocenyldiphenylphosphine (FcPh₂P) | 2066 | [1] |

| Tris(phenyl)phosphine (PPh₃) for comparison | 2068.9 | [4] |

| Tris(cyclohexyl)phosphine (PCy₃) for comparison | 2056.4 | - |

| Tris(tert-butyl)phosphine (P(tBu)₃) for comparison | 2056.1 | [8] |

Experimental Protocol for TEP Determination

The determination of a ligand's TEP involves the synthesis of its corresponding Ni(CO)₃L complex, followed by infrared (IR) spectroscopic analysis.

Methodology:

-

Synthesis of the Ni(CO)₃L Complex: A common and effective procedure involves the reaction of bis(1,5-cyclooctadiene)nickel(0), [Ni(cod)₂], with the ferrocene-based phosphine ligand (L) in a suitable solvent like dichloromethane (B109758).[1][4] This reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon). The phosphine ligand displaces one of the cyclooctadiene ligands.

-

Carbon Monoxide Reaction: A stream of carbon monoxide (CO) gas is then bubbled through the solution. The CO displaces the remaining cyclooctadiene ligand to form the desired tricarbonyl(phosphine)nickel(0) complex. Due to the potential instability of these complexes, they are often prepared in situ and used directly for IR measurement without isolation.[4]

-

Infrared (IR) Spectroscopy: The solution containing the [Ni(CO)₃L] complex is transferred to an IR cell. The IR spectrum is recorded, and the frequency of the strong, sharp A₁ symmetric C-O stretching band is identified. This value, in units of cm⁻¹, is the Tolman Electronic Parameter for the ligand L.[7]

Redox Behavior: Electrochemical Characterization

The presence of the iron center in the ferrocene core makes these ligands redox-active. Cyclic Voltammetry (CV) is the primary technique used to investigate their electrochemical properties, providing information on oxidation potentials and the reversibility of the redox process. The ferrocene/ferrocenium (FcH/FcH⁺) couple is highly reversible, which has led IUPAC to recommend it as an internal potential standard for non-aqueous electrochemistry.[2][6]

The oxidation potential of a ferrocene-based phosphine ligand is a direct measure of the electron density at the iron center. Electron-donating groups on the cyclopentadienyl (B1206354) rings make the ferrocene core easier to oxidize (a less positive potential), while electron-withdrawing groups make it more difficult to oxidize (a more positive potential).

Electrochemical Data for Ferrocene-Based Phosphines

The redox potential of the ferrocene unit is sensitive to the nature of the substituents on the phosphine and whether the phosphine or ferrocene is coordinated to another metal center.

| Compound | E₁/₂ (V vs. reference) | Key Observation | Reference |

| Ferrocene (FcH) | ~0.54 (vs. SCE) | Standard reference value. | [9] |

| Bis(ferrocenyl)(alkyl)phosphanes (Fc₂PR) | — | The first oxidation is typically irreversible. | [2][6] |

| Bis(ferrocenyl)(alkyl)phosphine oxides (Fc₂P(O)R) | — | Exhibit two reversible oxidations, indicating electronic communication between the ferrocenyl units. | [6] |

| 1,1'-Bis(dialkylphospholanyl)ferrocenes (FerroLANE) | — | Oxidation potentials are not significantly affected by varying the alkyl substituents on the phosphine. | [10] |

| (η⁵-C₅H₅)Fe(cis-dppen)Fc | 0.58 (vs. SCE) | The ferrocenyl (Fc) moiety oxidation is made more difficult by the oxidized Fp moiety (E₁/₂ = -0.21 V). | [9] |

Experimental Protocol for Cyclic Voltammetry

A standard CV experiment is performed using a three-electrode electrochemical cell connected to a potentiostat.

Methodology:

-

Solution Preparation: The ferrocene-based phosphine ligand is dissolved in a suitable electrochemical solvent, such as dichloromethane or acetonitrile.[11][12] A supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆) is added to ensure sufficient conductivity of the solution.[11]

-

Cell Assembly: A three-electrode system is used.[13]

-

Working Electrode: An inert material where the redox event occurs (e.g., glassy carbon, platinum).

-

Reference Electrode: Provides a stable potential against which the working electrode's potential is measured (e.g., Ag/AgCl or a saturated calomel (B162337) electrode, SCE).[12][13]

-

Counter (Auxiliary) Electrode: Completes the electrical circuit, typically a platinum wire.

-

-

Deoxygenation: The solution is purged with an inert gas (nitrogen or argon) for several minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition: The potentiostat sweeps the potential of the working electrode linearly with time. The resulting current from the redox reaction is measured and plotted against the applied potential, generating a cyclic voltammogram. Key parameters such as the anodic (Epa) and cathodic (Epc) peak potentials are extracted to determine the half-wave potential (E₁/₂ = (Epa + Epc)/2).

Structure-Property Relationships

The electronic properties of ferrocene-based phosphine ligands are a direct consequence of their molecular structure. The interplay between the ferrocene backbone and the substituents on the phosphorus atom allows for fine-tuning of both the ligand's σ-donor/π-acceptor character and its redox potential.

Modifications to the ligand, such as adding electron-withdrawing or -donating groups to the phenyl rings of a diphenylphosphino moiety or altering the alkyl groups on the phosphine, can systematically change the ligand's TEP. Similarly, these changes modulate the electron density on the ferrocene core, shifting its oxidation potential. This predictable relationship is fundamental to designing ligands with specific electronic characteristics for targeted applications.

Conclusion

Ferrocene-based phosphine ligands possess a rich and tunable electronic character defined by the synergistic properties of their constituent parts. Their strong electron-donating nature, quantified by the Tolman Electronic Parameter, and their inherent, modifiable redox activity, characterized by cyclic voltammetry, make them exceptionally versatile. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers to understand, predict, and engineer the electronic behavior of these ligands for advanced applications in catalysis, materials science, and drug development.

References

- 1. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-Ferrocene-Based Ligands: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferrocene - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. yanggroup.weebly.com [yanggroup.weebly.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 8. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl; L2 = diphosphine] and (η5-C5H5)Fe(L2)ER2Fc [Fc = (η5-C5H4)Fe(η5-C5H5)] - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 12. researchgate.net [researchgate.net]

- 13. utep.edu [utep.edu]

steric effects of diisopropylphosphino groups in ferrocene ligands

An In-depth Technical Guide on the Steric Effects of Diisopropylphosphino Groups in Ferrocene (B1249389) Ligands

Introduction

Ferrocene-based diphosphine ligands have become indispensable in homogeneous catalysis, prized for their unique structural and electronic properties. The ferrocene backbone provides a rigid and electron-rich scaffold, while the phosphine (B1218219) substituents allow for fine-tuning of the ligand's steric and electronic characteristics. Among these, ligands bearing diisopropylphosphino groups, such as 1,1'-bis(diisopropylphosphino)ferrocene (dippf), are of significant interest. The bulky isopropyl substituents impart distinct steric properties that profoundly influence the reactivity, selectivity, and stability of transition metal catalysts.[1][2]

This technical guide provides a comprehensive overview of the steric effects of diisopropylphosphino groups on ferrocene ligands. It covers the quantitative measures of steric bulk, detailed experimental protocols for synthesis and characterization, and the impact of these steric properties on catalytic applications, aimed at researchers, scientists, and professionals in drug development and fine chemical synthesis.[1]

Quantifying Steric Effects

The steric influence of phosphine ligands is primarily quantified by two key parameters: the Tolman Cone Angle (θ) and the Percent Buried Volume (%Vbur). These metrics provide a way to compare the steric hindrance imposed by different ligands around a metal center.

-

Tolman Cone Angle (θ): This is the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand.[3][4][5] It is a fundamental measure of a ligand's steric bulk. The diisopropylphosphino group is considered sterically demanding due to the branched nature of the isopropyl substituents.

-

Percent Buried Volume (%Vbur): This parameter quantifies the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[6] It offers a more comprehensive measure of the steric environment than the cone angle alone.[6]

The steric properties of diisopropylphosphino ferrocene ligands like dippf are often compared to their widely used diphenylphosphino analogue, dppf, to highlight the impact of the alkyl versus aryl substituents on the phosphorus atoms.

Data Presentation: Steric and Structural Parameters

The steric bulk of the diisopropylphosphino groups directly influences the geometry of the resulting metal complexes. This is particularly evident in the P-M-P "bite angle," a critical parameter in catalysis. X-ray crystallography is the definitive method for determining these solid-state structures and parameters.[7][8][9]

Below is a summary of key quantitative data for dippf and related ligands.

| Parameter | Ligand/Complex | Value | Notes |

| Tolman Cone Angle (θ) | P(i-Pr)₃ | 160° | For comparison of a related trialkylphosphine. |

| Percent Buried Volume (%Vbur) | dippf in [Pd(dippf)(PMe₃)Cl]⁺ | 56.6% | Demonstrates significant steric occupancy around the metal.[10] |

| dppf in [Pd(dppf)(PMe₃)Cl]⁺ | 55.1% | For comparison, showing slightly less buried volume than dippf.[10] | |

| P-M-P Bite Angle | [Pd(dippf)MeCl] | > dppf analogue | Dippf consistently exhibits a larger bite angle than dppf in analogous complexes.[10][11] |

| [Ir(dppf)₂]⁻ | 102.3° | Example in an Iridium complex, showing a very wide bite angle.[12] | |

| [Ir(dppf)₂]⁺ | 94.3° | The bite angle can be influenced by the metal's oxidation state.[12] |

Experimental Protocols

Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene (dippf)

The synthesis of dippf is typically achieved via directed ortho-metalation of ferrocene, followed by quenching with an electrophilic phosphorus source.[13]

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiisopropylphosphine (B1205602) (ClP(i-Pr)₂)

-

Anhydrous Hexane (B92381) or Diethyl Ether

-

Standard Schlenk line equipment for handling air-sensitive reagents[8][14]

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve ferrocene in anhydrous hexane in a Schlenk flask.

-

Add TMEDA to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add n-BuLi solution dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours. This forms the 1,1'-dilithioferrocene-TMEDA adduct, which precipitates as a solid.

-

Cool the resulting suspension to -78°C (dry ice/acetone bath).

-

Slowly add a solution of chlorodiisopropylphosphine in hexane to the suspension.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield dippf as a solid.

Synthesis of a Representative Metal Complex: [PdCl₂(dippf)]

The dippf ligand readily forms complexes with various transition metals.[7][15]

Materials:

-

1,1'-Bis(diisopropylphosphino)ferrocene (dippf)

-

Palladium(II) chloride (PdCl₂) or a suitable precursor like [PdCl₂(MeCN)₂]

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

-

Under an inert atmosphere, dissolve the palladium precursor (e.g., [PdCl₂(MeCN)₂]) in the chosen solvent.

-

In a separate flask, dissolve an equimolar amount of dippf in the same solvent.

-

Slowly add the dippf solution to the stirred palladium solution at room temperature.

-

A color change and/or precipitation of the product is typically observed.

-

Stir the reaction mixture for a few hours at room temperature.

-

If a precipitate has formed, it can be collected by filtration, washed with a non-coordinating solvent (like hexane), and dried under vacuum. If the product is soluble, the solvent can be removed or reduced in volume, and the product precipitated by adding a non-polar solvent.

Characterization Methods

-

NMR Spectroscopy: Multinuclear NMR is essential for characterizing these compounds.[13][16][17][18]

-

³¹P{¹H} NMR: Provides critical information about the phosphorus environment. For free dippf, a single resonance is observed. Upon coordination to a metal, this signal shifts significantly (typically downfield), and P-metal coupling may be observed.[16][18]

-

¹H and ¹³C NMR: Used to confirm the integrity of the ferrocene backbone and the isopropyl groups. The protons on the cyclopentadienyl (B1206354) (Cp) rings often show distinct patterns that can indicate coordination.[16][17]

-

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure, allowing for precise measurement of bond lengths, bond angles, and the crucial P-M-P bite angle.[7][8]

Visualization of Workflows and Concepts

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for dippf.

Caption: General workflow for the synthesis of dippf ligand.

Steric Hindrance Visualization

This diagram provides a conceptual representation of the Tolman cone angle, illustrating the steric bulk of a coordinated diisopropylphosphino group.

Caption: Conceptual diagram of the Tolman Cone Angle (θ).

Impact on Catalysis: Signaling Pathways and Mechanisms

The significant steric hindrance exerted by the diisopropylphosphino groups is not merely a passive property; it actively directs the course of catalytic reactions.[1] In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), dippf ligands play a crucial role in several elementary steps.[1]

-

Stabilization of the Active Catalyst: The bulky groups protect the metal center from deactivation pathways like dimer formation, thus enhancing catalyst longevity.

-

Promotion of Oxidative Addition: While electronics are also key, the steric profile can influence the ease with which substrates approach the metal center.

-

Facilitation of Reductive Elimination: This is often the product-forming step and is highly sensitive to steric pressure. The bulk of the dippf ligand can create a sterically crowded coordination sphere, which promotes the reductive elimination of the product, thereby accelerating catalyst turnover. The wide bite angle of dippf is particularly effective in this regard.[2]

The following diagram illustrates a generic palladium-catalyzed cross-coupling cycle, highlighting the role of a bulky ferrocene diphosphine ligand like dippf.

Caption: Role of dippf in a generic Pd-catalyzed cross-coupling cycle.

Conclusion

The diisopropylphosphino groups on ferrocene-based ligands impart significant and influential steric effects that are crucial for modern catalysis. Through quantifiable metrics like cone angle and percent buried volume, and observable structural features like a wide P-M-P bite angle, these ligands create a unique coordination environment. This steric bulk enhances catalyst stability and critically promotes the product-forming reductive elimination step in many cross-coupling reactions. The detailed understanding and rational application of these steric effects, as outlined in this guide, are fundamental for the continued development of highly efficient and selective catalytic systems for the synthesis of complex organic molecules, pharmaceuticals, and advanced materials.[1]

References

- 1. watson-int.com [watson-int.com]

- 2. researchgate.net [researchgate.net]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 7. par.nsf.gov [par.nsf.gov]

- 8. mdpi.com [mdpi.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. Cleavage of [Pd2(PP)2(μ-Cl)2][BArF24]2 (PP = Bis(phosphino)ferrocene, BArF24 = Tetrakis(3,5-bis(trifluoromethyl)phenyl)borate) with Monodentate Phosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 12. Iridium(III, 0, and -I) Complexes Stabilized by 1,1'-Bis(diphenylphosphino)ferrocene (dppf): Synthesis and Characterization. Crystal Structures of [Na(THF)(5)][Ir(dppf)(2)].THF and [Ir(dppf)(2)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. 1,1'-Bis(diisopropylphosphino)ferrocene | 97239-80-0 [chemicalbook.com]

- 15. lookchem.com [lookchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. C2-Symmetric P-Stereogenic Ferrocene Ligands with Heavier Chalcogenophosphinous Acid Ester Donor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 1,1'-Bis(diisopropylphosphino)ferrocene (dippf)

CAS Number: 97239-80-0

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1,1'-bis(diisopropylphosphino)ferrocene, a versatile phosphine (B1218219) ligand widely utilized in modern synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals.

Core Properties

1,1'-Bis(diisopropylphosphino)ferrocene, commonly referred to as 'dippf', is an air-stable, orange-yellow crystalline solid.[1] Its ferrocene (B1249389) backbone provides a rigid and sterically defined framework for the two diisopropylphosphino groups. This unique structure imparts high catalytic activity and selectivity in a variety of cross-coupling reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of dippf is presented in the table below. Notably, the boiling point and density are not well-documented in the literature, likely due to the compound's tendency to decompose at elevated temperatures.

| Property | Value | Reference |

| CAS Number | 97239-80-0 | [1] |

| Molecular Formula | C₂₂H₃₆FeP₂ | [1] |

| Molecular Weight | 418.31 g/mol | [1] |

| Appearance | Orange-yellow powder/crystals | [1] |

| Melting Point | 50-52 °C | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [1] |

Spectroscopic Data

The structural integrity and purity of dippf are typically confirmed using various spectroscopic techniques. While detailed spectra are often proprietary or found within specific research publications, the expected spectral characteristics are summarized below.

| Technique | Expected Characteristics |

| ¹H NMR | Resonances corresponding to the isopropyl methyl and methine protons, as well as signals for the cyclopentadienyl (B1206354) ring protons. |

| ¹³C NMR | Signals for the isopropyl methyl and methine carbons, and distinct resonances for the substituted and unsubstituted carbons of the cyclopentadienyl rings. |

| ³¹P NMR | A single resonance in the phosphine region of the spectrum, indicative of the two equivalent phosphorus atoms. |

| IR Spectroscopy | Characteristic peaks corresponding to the C-H and C-C vibrations of the isopropyl and cyclopentadienyl groups, as well as Fe-Cp stretches. |

Synthesis

The synthesis of 1,1'-bis(diisopropylphosphino)ferrocene typically involves the lithiation of ferrocene followed by reaction with a suitable chlorophosphine. A general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 1,1'-Bis(diisopropylphosphino)ferrocene

The following is a representative, non-optimized protocol based on general procedures for the synthesis of ferrocenylphosphine ligands. Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) by personnel with appropriate training in handling pyrophoric and moisture-sensitive reagents.

Materials:

-

Ferrocene

-

n-Butyllithium (in hexanes)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiisopropylphosphine

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Degassed water

-

Anhydrous sodium sulfate

-

Hexanes

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add ferrocene and anhydrous diethyl ether (or THF).

-

Add TMEDA to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add n-butyllithium dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete dilithiation.

-

Cool the resulting solution of 1,1'-dilithioferrocene to -78°C using a dry ice/acetone bath.

-

Slowly add chlorodiisopropylphosphine to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system, such as hexanes, to yield the desired 1,1'-bis(diisopropylphosphino)ferrocene as an orange-yellow solid.

Applications in Catalysis

1,1'-Bis(diisopropylphosphino)ferrocene is a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions. Its steric bulk and electron-donating properties facilitate key steps in the catalytic cycle, leading to high yields and turnover numbers.

The Catalytic Cycle: A Generalized View

The general mechanism for many palladium-catalyzed cross-coupling reactions involving dippf follows a well-established cycle. The dippf ligand plays a crucial role in stabilizing the palladium center and promoting the individual steps of the cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction using dippf as a ligand.

Materials:

-

Aryl halide (e.g., aryl bromide)

-

Arylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,1'-Bis(diisopropylphosphino)ferrocene (dippf)

-

Base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Degassed water

Procedure:

-

In a Schlenk tube, combine the aryl halide, arylboronic acid, and the base.

-

In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate and dippf in the anhydrous solvent.

-

Add the catalyst solution to the Schlenk tube containing the reactants.

-

Add degassed water to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Safety Information

1,1'-Bis(diisopropylphosphino)ferrocene is a chemical substance that should be handled with appropriate safety precautions in a laboratory setting.[2] It is classified as a skin and eye irritant.[3][4] Inhalation of the dust may cause respiratory irritation.[3][4]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use a dust mask or work in a well-ventilated fume hood.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

1,1'-Bis(diisopropylphosphino)ferrocene is a valuable and versatile ligand in the field of organometallic chemistry and catalysis. Its unique structural and electronic properties have made it an indispensable tool for the construction of complex organic molecules, with significant applications in pharmaceutical and materials science research. The protocols and data presented in this guide are intended to provide a solid foundation for researchers utilizing this important chemical compound.

References

An In-depth Technical Guide on the Electrochemical Behavior of 1,1'-Bis(diisopropylphosphino)ferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of 1,1'-bis(diisopropylphosphino)ferrocene (dippf), a critical ligand in modern synthetic chemistry. Understanding its redox behavior is paramount for its application in catalysis and the development of novel therapeutic agents. This document details the quantitative electrochemical data, experimental methodologies for its characterization, and the underlying reaction mechanisms.

Core Electrochemical Properties

1,1'-Bis(diisopropylphosphino)ferrocene is an organometallic compound featuring a ferrocene (B1249389) core functionalized with two diisopropylphosphino groups. The electrochemical activity of dippf is primarily centered on the iron atom of the ferrocene moiety, which undergoes a reversible one-electron oxidation. This process is a key feature in its role in various catalytic cycles.

The oxidative electrochemistry of dippf is characterized by an ECDim (Electron transfer, Chemical reaction, Dimerization) mechanism.[1][2] This indicates that the initial electron transfer is followed by a chemical step and a subsequent dimerization of the resulting species.

Quantitative Electrochemical Data

The electrochemical behavior of 1,1'-bis(diisopropylphosphino)ferrocene has been investigated using cyclic voltammetry. The key quantitative parameters are summarized in the table below. The oxidation of dippf is chemically reversible.[3]

| Parameter | Value | Conditions | Reference |

| Half-wave Potential (E1/2) | Data not explicitly found in search results | Methylene (B1212753) chloride, 0.1 M [NBu4][PF6] | [3] |

| Peak Separation (ΔEp) | Data not explicitly found in search results | Methylene chloride, 0.1 M [NBu4][PF6] | [3] |

| Mechanism | ECDim (Electron transfer, Chemical reaction, Dimerization) | Oxidative Electrochemistry | [1][2] |

Note: While the referenced literature confirms the reversible oxidation and the ECDim mechanism, the precise numerical values for E1/2 and ΔEp for the free dippf ligand were not available in the provided search results. These values are typically determined from the cyclic voltammogram.

Coordination of dippf to metal centers, such as in palladium complexes like [PdCl2(dippf)], leads to a shift in the oxidation potential to more positive values compared to the free ligand.[3] The oxidative electrochemistry of such complexes, for instance [Pd(dippf)MeCl], often exhibits multiple irreversible waves.

Experimental Protocols

The investigation of the electrochemical behavior of 1,1'-bis(diisopropylphosphino)ferrocene is typically carried out using cyclic voltammetry (CV). The following protocol is a standard methodology for such analyses.

Cyclic Voltammetry Protocol

Objective: To determine the redox potential and electrochemical behavior of 1,1'-bis(diisopropylphosphino)ferrocene.

Materials and Reagents:

-

1,1'-Bis(diisopropylphosphino)ferrocene (dippf)

-

Methylene chloride (CH2Cl2), anhydrous

-

Tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu4][PF6])

-

Ferrocene (FcH) for internal standard

-

High-purity nitrogen or argon gas

Equipment:

-

Potentiostat with a three-electrode setup

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., non-aqueous Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

Gas dispersion tube

Procedure:

-

Preparation of the Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate in anhydrous methylene chloride. This will serve as the supporting electrolyte.

-

Preparation of the Analyte Solution: Prepare a 1.0 mM solution of 1,1'-bis(diisopropylphosphino)ferrocene in the electrolyte solution.

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the analyte solution to the cell.

-

Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the electrodes to the potentiostat.

-

Set the potential window for the cyclic voltammetry scan. A typical range for ferrocene derivatives is from approximately -0.5 V to 1.0 V versus the reference electrode.

-

Set the scan rate, typically starting at 100 mV/s.

-

Initiate the scan and record the cyclic voltammogram.

-

-

Internal Standard: After the initial measurement, add a small amount of ferrocene to the solution to act as an internal standard and record the voltammogram again. The well-defined and reversible redox couple of ferrocene (Fc/Fc+) provides a reference point for the potential measurements.

-

Data Analysis:

-

Determine the anodic and cathodic peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2.

-

Calculate the peak separation (ΔEp) as Epa - Epc.

-

Analyze the peak currents (ipa and ipc) and their ratio.

-

Visualizing the Electrochemical Process

Experimental Workflow for Cyclic Voltammetry

The logical flow of a cyclic voltammetry experiment to characterize 1,1'-bis(diisopropylphosphino)ferrocene is depicted below.

Caption: Workflow for cyclic voltammetry of dippf.

ECDim Mechanism of dippf Oxidation

The ECDim mechanism describes the sequence of events during the oxidative electrochemistry of 1,1'-bis(diisopropylphosphino)ferrocene.

Caption: The ECDim mechanism for dippf oxidation.

References

role of the ferrocene backbone in phosphine ligand stability

An In-depth Technical Guide: The Role of the Ferrocene (B1249389) Backbone in Phosphine (B1218219) Ligand Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferrocene-based phosphine ligands represent a cornerstone in the field of homogeneous catalysis and coordination chemistry. Their remarkable success is intrinsically linked to the unique properties of the ferrocene backbone, which imparts a combination of electronic, steric, and structural features that significantly enhance the stability of the phosphine ligand and its corresponding metal complexes. This technical guide delves into the core attributes of the ferrocene scaffold, providing a detailed analysis of how it contributes to ligand stability. We will explore the synergistic effects of its electron-donating nature, substantial steric bulk, inherent rigidity, and redox activity. This document presents quantitative data, detailed experimental protocols, and logical diagrams to offer a comprehensive resource for professionals in research and development.

The Multifaceted Role of the Ferrocene Backbone

The stability of a phosphine ligand is a critical factor in its performance, particularly in demanding catalytic applications where high temperatures, oxidative or reductive conditions, and prolonged reaction times can lead to ligand degradation and catalyst deactivation. The ferrocene unit, consisting of two cyclopentadienyl (B1206354) (Cp) rings sandwiching an iron atom, provides a robust and tunable platform that addresses these stability challenges.[1] Its influence can be categorized into four primary areas: electronic effects, steric hindrance, structural rigidity, and redox properties.

Electronic Effects: An Electron-Rich Core

The ferrocenyl group is a potent electron-donating substituent, a property that directly influences the stability and reactivity of the phosphine ligand.

-

Increased σ-Donation: The electron-rich nature of the ferrocene moiety increases the electron density on the phosphorus atom. This enhances the phosphine's σ-donor ability, leading to a stronger metal-phosphine bond.[2] A stronger coordination bond directly translates to a more stable metal complex, reducing the likelihood of ligand dissociation, which is often a preliminary step in catalyst decomposition. The electronic properties of the ferrocenyl group are comparable to those of primary alkyl groups, making it a better electron donor than a methyl group.[2][3]

-

Redox Activity: The iron center in the ferrocene backbone can undergo a stable and reversible one-electron oxidation from Fe(II) to Fe(III), forming the ferrocenium (B1229745) cation.[1] This redox activity can be used to modulate the electronic environment of the ligated metal center. The oxidation potential can be tuned by adding electron-withdrawing or electron-releasing groups to the cyclopentadienyl rings.[1] This ability to participate in electron-transfer processes can stabilize different oxidation states of the catalytic metal center throughout a reaction cycle.[4][5]

Steric Hindrance: A Protective Shield

The ferrocene backbone is not only electronically active but also sterically demanding. This bulkiness provides a protective pocket around the metal center, enhancing stability through several mechanisms.

-

High Steric Bulk: The ferrocenyl group imposes significant steric hindrance, comparable to that of a mesityl group and larger than cyclohexyl or tert-butyl groups.[2][3] This is quantitatively described by parameters such as the Tolman Cone Angle (TCA) and the percent buried volume (%Vbur), which measures the space occupied by a ligand in the coordination sphere of a metal.

-

Inhibition of Decomposition Pathways: The steric bulk can physically block access to the metal center, preventing side reactions that lead to catalyst deactivation. For instance, it can inhibit bimolecular decomposition pathways and suppress undesirable ligand exchange reactions. The rigid structure of ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) is known to stabilize intermediates and prevent processes like β-hydride elimination.[6][7]

Structural Rigidity and Pre-organization

The defined geometry of the ferrocene scaffold is crucial, especially in bidentate phosphine ligands like dppf and the Josiphos family, which are staples in cross-coupling and asymmetric hydrogenation, respectively.[1][8]

-

Well-Defined Bite Angle: The ferrocene backbone acts as a rigid spacer between the two phosphine groups in diphosphine ligands. This creates a large and relatively inflexible "natural bite angle" (P-M-P angle). This pre-organized geometry facilitates the formation of highly stable chelate rings with transition metals, a phenomenon known as the chelate effect. The stability of these complexes is a key reason for the widespread use of ligands like dppf.[7]

-

Conformational Flexibility: While the backbone is rigid, the two cyclopentadienyl rings can rotate. This limited flexibility, likened to a "ball and socket joint," allows the ligand to adapt to the geometric requirements of different intermediates in a catalytic cycle with minimal energetic penalty, thereby stabilizing the entire process.[7]

-

Inherent Thermal Stability: The ferrocene molecule itself is exceptionally stable, capable of withstanding temperatures up to 400 °C without decomposition.[1] This intrinsic thermal robustness contributes significantly to the overall stability of ferrocene-based phosphine ligands, making them suitable for high-temperature catalytic reactions.[7]

Quantitative Data on Ferrocene-Based Phosphine Ligands

To contextualize the properties of the ferrocene backbone, the following tables summarize key quantitative electronic and steric parameters, comparing ferrocenylphosphines to other common phosphine ligands.

Table 1: Electronic Properties of Selected Phosphine Ligands

| Ligand | Substituent (R) | Tolman Electronic Parameter (TEP, cm⁻¹) | Comment |

| P(t-Bu)₃ | tert-Butyl | 2056.1 | Strong electron donor |

| PEt₃ | Ethyl | 2061.7 | Strong electron donor |

| Fc₃P | Ferrocenyl | 2063.2 | Strong electron donor, similar to alkylphosphines [2] |

| PMe₃ | Methyl | 2064.1 | Electron donor |

| Fc₂PhP | Ferrocenyl/Phenyl | 2065.8 | Electron-donating character moderated by phenyl group [2] |

| PPh₃ | Phenyl | 2068.9 | Weaker electron donor |

| P(OPh)₃ | Phenoxy | 2089.3 | Electron-withdrawing |

| PF₃ | Fluoro | 2110.7 | Strong electron acceptor |

The Tolman Electronic Parameter (TEP) is derived from the A₁ C-O stretching frequency of Ni(CO)₃L complexes. A lower value indicates a stronger net electron-donating ability of the phosphine ligand (L).

Table 2: Steric Properties of Selected Phosphine Ligands

| Ligand | Substituent (R) | Tolman Cone Angle (TCA, °) | Percent Buried Volume (%Vbur) |

| PMe₃ | Methyl | 118 | 22.8 |

| PPh₃ | Phenyl | 145 | 34.5 |

| PCy₃ | Cyclohexyl | 170 | 41.0 |

| P(t-Bu)₃ | tert-Butyl | 182 | 43.7 |

| FcPh₂P | Ferrocenyl/Phenyl | 176 (est.) | 36.9 |

| P(o-tolyl)₃ | ortho-Tolyl | 194 | 46.8 |

| Fc₂PhP | Ferrocenyl/Phenyl | 198 (est.) | 39.8 [3] |

| Fc₃P | Ferrocenyl | 211 (est.) | 42.3 [3] |

| P(mesityl)₃ | Mesityl | 212 | 51.5 |

%Vbur calculated for (L)AuCl complexes. Estimated TCA values for ferrocenylphosphines are derived from %Vbur correlations.[3]

Visualizing Stability and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key concepts discussed.

Logical Relationships in Ligand Stability

Caption: Factors from the ferrocene backbone enhancing ligand stability.

Experimental Workflow: Synthesis and Evaluation

Caption: General workflow for ferrocenylphosphine synthesis and testing.

Role in a Catalytic Cycle

Caption: Stabilization of intermediates in a generic cross-coupling cycle.

Experimental Protocols

The synthesis and evaluation of ferrocene-based phosphine ligands follow established organometallic procedures.

Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

This protocol is a representative synthesis for a key ferrocene-based ligand.

-

Dilithiation of Ferrocene: Ferrocene (1 equivalent) is dissolved in dry diethyl ether or THF under an inert atmosphere (N₂ or Ar). An equivalent amount of n-butyllithium (2.2 equivalents) complexed with tetramethylethylenediamine (TMEDA, 2.2 equivalents) is added slowly at room temperature. The mixture is stirred for several hours to form 1,1'-dilithioferrocene.

-

Phosphinylation: The reaction mixture is cooled to -78 °C. Chlorodiphenylphosphine (2.2 equivalents) is added dropwise.

-

Workup: The reaction is allowed to warm to room temperature and stirred overnight. It is then quenched by the slow addition of an aqueous ammonium (B1175870) chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting orange solid is purified by column chromatography on silica (B1680970) gel or alumina (B75360), or by recrystallization from a suitable solvent system like ethanol (B145695) or a toluene/hexane mixture.[9]

-

Characterization: The final product is characterized by ³¹P{¹H} NMR (singlet expected around -16 to -17 ppm in CDCl₃), ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[10] Melting point determination (typically 181-183 °C) serves as a further check on purity.[11]

Evaluation of Ligand Stability: Thermal Analysis

Thermal Gravimetric Analysis (TGA) is a common method to assess the thermal stability of a ligand or its metal complex.

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the purified ligand or metal complex is placed in a TGA crucible (typically alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 500-800 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Data Analysis: The instrument records the sample's mass as a function of temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. This temperature provides a quantitative measure of the thermal stability of the compound. Comparing the decomposition temperature of a ferrocene-based phosphine complex to a non-ferrocene analogue can directly illustrate the stabilizing effect of the ferrocene backbone.

Conclusion

The ferrocene backbone imparts a unique and highly beneficial set of properties to phosphine ligands, leading to exceptional stability. The synergy between its strong electron-donating character, which strengthens the metal-ligand bond; its significant steric bulk, which provides kinetic stabilization; its inherent structural rigidity, which leads to stable chelation; and its redox activity, which can stabilize catalytic intermediates, is the reason for the enduring success and widespread application of this ligand class. For researchers and developers in catalysis and drug synthesis, a thorough understanding of these principles is essential for the rational design of next-generation ligands and the optimization of robust chemical processes.

References

- 1. Ferrocene - Wikipedia [en.wikipedia.org]

- 2. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multi-Ferrocene-Based Ligands: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heteroligand Metal Complexes with Extended Redox Properties Based on Redox-Active Chelating Ligands of o-Quinone Type and Ferrocene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 9. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf] [commonorganicchemistry.com]

Spectroscopic and Synthetic Guide to N,N'-Bis(2,6-diisopropylphenyl)formamidine (HDippf)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf), the protonated form of the widely used Dippf ligand. The information presented herein is intended to support researchers in the fields of inorganic chemistry, organometallic catalysis, and drug development.

Spectroscopic Data

The following tables summarize the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for HDippf. These values have been compiled from various sources to provide a reliable reference for compound identification and characterization.

NMR Data

Table 1: ¹H NMR Spectroscopic Data for N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent |

| 0.94-1.29 | m | -CH(CH₃ )₂ | DMSO-d₆ |

| 3.07-3.17 | s | -CH (CH₃)₂ | DMSO-d₆ |

| 6.90-7.36 | m | Ar-H | DMSO-d₆ |

| 7.49 | s | -N=C(H) - | DMSO-d₆ |

| 8.16 | s | -N(H )- | DMSO-d₆ |

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data for N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf)

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 24.23, 25.41, 27.32, 27.94, 28.42 | -CH(C H₃)₂ | DMSO-d₆ |

| 122.74, 123.29, 127.77 | Ar-C | DMSO-d₆ |

| 134.13, 140.00, 146.82, 149.80 | Ar-C (quaternary) | DMSO-d₆ |

Reference:[1]

IR Data

Table 3: Infrared (IR) Spectroscopic Data for N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf)

| Wavenumber (cm⁻¹) | Assignment |

| 2960, 2927, 2866 | C-H stretch (aliphatic) |

| 1662 | C=N stretch |

| 1441 | C=C stretch (aromatic) |

| 1286 | C-N stretch |

Reference:[1]

Experimental Protocol: Synthesis of N,N'-bis(2,6-diisopropylphenyl)formamidine (HDippf)

This protocol describes a general method for the synthesis of HDippf, adapted from the synthesis of a related formamide.[2]

Materials:

-

Triethyl orthoformate

-

Formic acid (catalyst)

-

Toluene (or other suitable solvent)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,6-diisopropylaniline (2 equivalents) and triethyl orthoformate (1 equivalent) in toluene.

-

Catalyst Addition: Add a catalytic amount of formic acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield N,N'-bis(2,6-diisopropylphenyl)formamidine as a solid.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N,N'-bis(2,6-diisopropylphenyl)formamidine.

Caption: Synthetic workflow for N,N'-bis(2,6-diisopropylphenyl)formamidine.

References

Understanding Metal-Ligand Interactions with 1,1'-Bis(diphenylphosphino)ferrocene (dppf): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Bis(diphenylphosphino)ferrocene, commonly abbreviated as dppf, is a robust and versatile diphosphine ligand that has become indispensable in the field of organometallic chemistry and homogeneous catalysis. Its unique structural and electronic properties, stemming from the combination of a ferrocene (B1249389) backbone and two diphenylphosphino moieties, allow it to form stable and catalytically active complexes with a wide range of transition metals. This technical guide provides an in-depth exploration of the metal-ligand interactions of dppf, focusing on quantitative data, experimental methodologies, and the visualization of key chemical processes.

The dppf ligand is renowned for its large "bite angle" and the flexibility of its ferrocene backbone, which enable it to stabilize various transition states in catalytic cycles. These characteristics are crucial for its widespread application in cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which are fundamental in the synthesis of pharmaceuticals and other complex organic molecules. This guide will delve into the synthesis of dppf and its metal complexes, present key structural and spectroscopic data in a comparative format, and illustrate important reaction pathways.

Data Presentation: Structural and Spectroscopic Properties of dppf and its Metal Complexes

The coordination of dppf to a metal center induces significant changes in its structural and spectroscopic parameters. The following tables summarize key quantitative data for the free dppf ligand and several of its representative metal complexes, facilitating a comparative analysis of the metal-ligand interactions.

Table 1: Selected Bond Lengths and Angles for dppf and its Metal Complexes

| Compound | Metal | M-P Bond Length (Å) | P-M-P Bite Angle (°) | Reference |

| dppf | - | - | - | |

| [Pd(dppf)Cl₂] | Pd(II) | 2.253, 2.256 | 99.2 | |

| [Ni(dppf)Cl₂] | Ni(II) | 2.185, 2.185 | 101.5 | |

| [Pt(dppf)Cl₂] | Pt(II) | 2.238, 2.241 | 99.4 | |

| [Au(dppf)₂]Cl | Au(I) | 2.373, 2.378 | 114.7 | |

| [Ir(dppf)₂]BPh₄ | Ir(I) | 2.32 - 2.39 | - | [1] |

Table 2: ³¹P NMR Spectroscopic Data for dppf and its Metal Complexes

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |

| dppf | CDCl₃ | -16.8 | |

| [Pd(dppf)(OAc)₂] | CDCl₃ | 29.5 | [2][3] |

| [Pd(dppf)Cl₂] | CDCl₃ | 23.8 | |

| [Ni(dppf)Cl₂] | CDCl₃ | 25.1 | |

| [Pt(dppf)Cl₂] | CDCl₃ | 16.2 (with ¹⁹⁵Pt satellites) | |

| [Au(dppf)Cl] | CD₂Cl₂ | 31.4 | [4] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis and application of dppf and its metal complexes. This section provides step-by-step protocols for the preparation of the dppf ligand and a representative palladium(II) complex.

Synthesis of 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

This procedure is adapted from the reaction of dilithioferrocene with chlorodiphenylphosphine (B86185).

Materials:

-

Ferrocene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Anhydrous diethyl ether (Et₂O)

-

Anhydrous hexane (B92381)

-

Degassed water

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve ferrocene in anhydrous diethyl ether in a Schlenk flask.

-

Add TMEDA to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add n-butyllithium in hexanes to the stirred solution. The color will change, indicating the formation of the lithiated species.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete dilithiation.

-

Cool the resulting solution of dilithioferrocene-TMEDA complex to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of chlorodiphenylphosphine in anhydrous diethyl ether to the cold, stirred suspension.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane) to yield pure dppf as an orange crystalline solid.

-

Characterize the product by ¹H, ¹³C, and ³¹P NMR spectroscopy and melting point determination.

Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂]

This complex is a widely used precatalyst in cross-coupling reactions.

Materials:

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Palladium(II) chloride (PdCl₂) or a suitable precursor like bis(acetonitrile)palladium(II) chloride or bis(benzonitrile)palladium(II) chloride

-

Anhydrous and degassed solvent (e.g., dichloromethane, benzene, or toluene)

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere, dissolve dppf in the chosen anhydrous solvent in a Schlenk flask.

-

In a separate flask, dissolve or suspend the palladium(II) precursor in the same solvent.

-

Slowly add the palladium solution/suspension to the stirred dppf solution at room temperature.

-

A precipitate, typically orange to red, will form upon mixing.

-

Stir the reaction mixture at room temperature for several hours to ensure complete complexation.

-

Collect the solid product by filtration under an inert atmosphere.

-

Wash the solid with the solvent used for the reaction and then with a non-coordinating solvent like hexane to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

The complex can be further purified by recrystallization if necessary.

-

Characterize the product by ³¹P NMR and IR spectroscopy, and elemental analysis.

Visualizations of Key Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of experimental workflows and catalytic cycles.

Conclusion

The 1,1'-bis(diphenylphosphino)ferrocene ligand has proven to be a cornerstone in the development of highly efficient and selective transition metal catalysts. Its unique combination of steric bulk, electronic properties, and conformational flexibility allows for the fine-tuning of the reactivity of the metal center. This guide has provided a concise yet comprehensive overview of the key aspects of dppf-metal interactions, from fundamental structural data to practical synthetic protocols and visual representations of important chemical processes. For researchers and professionals in drug development and materials science, a thorough understanding of these principles is essential for the rational design of new catalysts and the optimization of synthetic routes to valuable molecules. Further exploration into the rich coordination chemistry of dppf with a wider array of metals and in various oxidation states will undoubtedly continue to yield exciting and impactful discoveries.

References

- 1. 1,1′-Bis(diphenylphosphino)ferrocene (dppf) complexes of gold(I) and gold(III). Crystal structures of [(dppf)AuPPh3]ClO4·CHCl3 and [(dppf)Au(μ-dppf)Au(dppf)](ClO4)2·2CH 2Cl2 | DIGITAL.CSIC [digital.csic.es]

- 2. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciexplore.ir [sciexplore.ir]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds prevalent in pharmaceuticals and functional materials. The choice of ligand associated with the palladium catalyst is critical for the reaction's success, influencing catalytic activity, stability, and substrate scope. 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) is a bulky, electron-rich phosphine (B1218219) ligand that offers several advantages in Suzuki-Miyaura coupling. Its steric bulk can promote the reductive elimination step of the catalytic cycle, while its electron-donating nature facilitates the oxidative addition of challenging substrates like aryl chlorides. The ferrocenyl backbone provides robustness and unique electronic properties to the catalyst.

These application notes provide a comprehensive overview and detailed protocols for the effective use of Dippf in Suzuki-Miyaura coupling reactions.

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling using bulky, electron-rich phosphine ligands like Dippf. These conditions can be used as a starting point for optimization with specific substrates.

| Parameter | Typical Range | Notes |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | The choice of precursor can influence reaction kinetics. Pd₂(dba)₃ is a direct source of Pd(0). |

| Ligand | 1,1'-Bis(diisopropylphosphino)ferrocene (Dippf) | Typically used in a 1:1 to 1.2:1 ratio with the palladium precursor. |

| Catalyst Loading | 0.5 - 5 mol% | Lower catalyst loadings are often achievable with highly active ligands like Dippf. |

| Aryl Halide | Aryl chlorides, bromides, iodides, and triflates | Dippf is particularly effective for less reactive aryl chlorides. |

| Boronic Acid/Ester | 1.1 - 2.0 equivalents | An excess of the boronic acid derivative is typically used to drive the reaction to completion. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | The choice of base is crucial and substrate-dependent. Stronger bases are often required for aryl chlorides. |

| Solvent | Toluene (B28343), Dioxane, THF, DMF, with or without water | A mixture of an organic solvent and water is commonly used to dissolve the base and facilitate the reaction. |

| Temperature | 80 - 120 °C | The reaction temperature is optimized based on the reactivity of the substrates. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid using Dippf

This protocol describes a general procedure for the cross-coupling of a generic aryl bromide with a generic arylboronic acid.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

1,1'-Bis(diisopropylphosphino)ferrocene (Dippf)

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), Dippf (0.022 mmol, 2.2 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Mandatory Visualization

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Buchwald-Hartwig Amination with a Ferrocene-Based Diphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are common structural motifs. The choice of phosphine (B1218219) ligand is critical to the success of this reaction, influencing catalyst activity, stability, and substrate scope.

This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination using 1,1'-bis(diphenylphosphino)ferrocene (DPPF), a prominent air-stable, ferrocene-based diphosphine ligand. The use of bidentate phosphine ligands like DPPF marked a significant advancement in the field, allowing for the efficient coupling of a wider range of substrates, including primary amines, with improved reaction rates and yields compared to first-generation catalysts.[1]